2-(2-((4-Methoxyphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-((4-Methoxyphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Methoxyphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxyphenol with benzyl bromide to form 4-methoxybenzyl ether. This intermediate is then reacted with 2-bromobenzyl bromide under basic conditions to yield the corresponding benzyl ether. Finally, the benzyl ether is treated with bis(pinacolato)diboron in the presence of a palladium catalyst to form the desired dioxaborolane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Methoxyphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation and substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide. The reaction is usually carried out in an organic solvent like toluene or ethanol.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields phenolic or quinone derivatives.
Substitution: Results in substituted aryl ethers or other functionalized aromatic compounds.
Scientific Research Applications
2-(2-((4-Methoxyphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Biology: In the development of bioconjugates and probes for biological imaging.
Medicine: For the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: In the production of polymers and advanced materials with specific properties.
Mechanism of Action
The compound acts primarily through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling mechanism. This involves the transmetalation of the boron reagent with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets are typically aryl halides, and the pathway involves the formation of a palladium-boron complex.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4-Methoxyphenylboronic Acid
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(2-((4-Methoxyphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity in cross-coupling reactions compared to simpler boronic acids. Its structure allows for greater functional group tolerance and higher yields in synthetic applications.
This compound’s versatility and efficiency make it a valuable tool in modern organic synthesis, contributing significantly to advancements in various scientific fields.
Properties
IUPAC Name |
2-[2-[(4-methoxyphenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)18-9-7-6-8-15(18)14-23-17-12-10-16(22-5)11-13-17/h6-13H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZHKFRCZDGVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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